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Compound of Interest

Compound Name: NDI-101150

Cat. No.: B15613597 Get Quote

Technical Support Center: NDI-101150 Preclinical
Research
This technical support center provides researchers, scientists, and drug development

professionals with essential information for understanding and translating the preclinical data of

NDI-101150, a novel, oral, highly selective small-molecule inhibitor of Hematopoietic Progenitor

Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NDI-101150?

A1: NDI-101150 is a potent and selective inhibitor of HPK1, a serine/threonine kinase that

negatively regulates immune cell function.[1][2][3] By inhibiting HPK1, NDI-101150 reactivates

the anti-tumor activity of T-cells, B-cells, and dendritic cells (DCs).[1][3] This leads to enhanced

immune cell function and a broad anti-tumor immune response.[4][5][6]

Q2: What are the key preclinical in vitro effects of NDI-101150 on different immune cell types?

A2: Preclinical in vitro studies have demonstrated that NDI-101150 dose-dependently activates

multiple primary human immune cells.[4] Specifically, it has been shown to:

T-cells: Increase the secretion of pro-inflammatory cytokines such as IL-2 and IFN-γ in

human CD8+ and CD4+ T-cells.[7][8] It can also overcome tumor-mediated suppression of
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effector T-cells.[4]

B-cells: Increase IgG antibody secretion in CD19+ B-cells.[4]

Dendritic Cells (DCs): Enhance the antigen presentation capacity of CD11C+ DCs.[4]

Q3: What is the evidence for the in vivo anti-tumor efficacy of NDI-101150 in preclinical

models?

A3: In murine syngeneic tumor models, once-daily oral administration of NDI-101150 has

shown significant tumor growth inhibition (TGI). For instance, in the CT26 and EMT-6 models,

TGI was 50% and 85%, respectively.[4] Notably, in the EMT-6 model, 7 out of 10 mice treated

with NDI-101150 experienced complete tumor regressions.[4] Furthermore, these mice

demonstrated a robust immune memory response, completely rejecting tumor growth upon re-

challenge.[4][5]

Q4: What is the selectivity profile of NDI-101150?

A4: NDI-101150 is a highly selective HPK1 inhibitor. It has demonstrated a single-digit

nanomolar enzymatic IC50 potency for HPK1 and over 300-fold selectivity against other

MAP4K family kinases.[4]

Q5: How does NDI-101150 affect the tumor microenvironment?

A5: Analysis of on-treatment tumor biopsies from a phase 1/2 clinical trial in patients with renal

cell carcinoma (RCC) showed an increased infiltration of activated CD8+ T-cells and dendritic

cells compared to archival biopsies.[1][2][3][9] This aligns with the proposed mechanism of

action and preclinical findings.

Troubleshooting Guide
Problem 1: Inconsistent T-cell activation results in in vitro assays.

Possible Cause 1: Suboptimal NDI-101150 concentration.

Solution: Perform a dose-response experiment to determine the optimal concentration of

NDI-101150 for your specific T-cell population and stimulation conditions. Preclinical data

shows dose-dependent activation.[4]
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Possible Cause 2: T-cell exhaustion.

Solution: Ensure T-cells are not over-stimulated prior to or during the experiment. NDI-
101150 has been shown to reinvigorate exhausted T-cells, but the baseline state of the

cells is crucial.[5][10]

Possible Cause 3: Immunosuppressive factors in the culture medium.

Solution: Be aware of and control for immunosuppressive factors like TGF-β, PGE2, and

adenosine in your culture medium, as these can impact T-cell activation. NDI-101150 has

been shown to overcome the effects of these factors.[5][10]

Problem 2: Lack of significant tumor growth inhibition in a syngeneic mouse model.

Possible Cause 1: Inappropriate mouse model.

Solution: The anti-tumor activity of NDI-101150 is immune-mediated. Ensure you are using

a syngeneic model with a competent immune system. The compound did not show anti-

tumor activity in the EMT-6 xenograft model, which lacks a fully functional immune system.

[7]

Possible Cause 2: Dosing regimen.

Solution: The preclinical studies that showed significant efficacy used once-daily oral

administration of NDI-101150 at doses like 75 mg/kg.[5][7] Review your dosing regimen to

ensure it aligns with effective preclinical protocols.

Possible Cause 3: Tumor burden at the start of treatment.

Solution: In the reported preclinical studies, treatment was initiated after palpable tumors

were established.[5] Very high tumor burdens might be more difficult to control. Consider

the timing of treatment initiation in your experimental design.

Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of NDI-101150
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Parameter Value Reference

HPK1 Enzymatic IC50 Single-digit nanomolar [4]

Selectivity vs. MAP4K family

kinases
>300-fold [4]

hERG IC50 2800 nM [7]

Table 2: In Vivo Anti-Tumor Efficacy of NDI-101150 in Syngeneic Mouse Models

Model Treatment

Tumor
Growth
Inhibition
(TGI)

Complete
Regression
s

Immune
Memory
Response

Reference

CT26 NDI-101150 50% Not Reported Not Reported [4]

EMT-6 NDI-101150 70-85% 7/10 mice

100%

rejection on

re-challenge

[4][5]

EMT-6
anti-PD-1

antibody
Not Reported 1/10 mice Not Reported [4]

Table 3: Pharmacokinetic Properties of NDI-101150

Species Half-life (t½) Reference

Mice 1.1 h [7]

Rats 3.0 h [7]

Monkeys 6.1 h [7]

Dogs 6.8 h [7]

Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
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Cell Preparation: Purify CD4+ and CD8+ T-cells from human donors.

Stimulation: Stimulate the purified T-cells with anti-CD3/CD28 antibodies.

Treatment: Concurrently treat the cells with varying concentrations of NDI-101150.

Analysis: After a suitable incubation period (e.g., 24-72 hours), collect the supernatant and

measure the production of cytokines such as IL-2 and IFN-γ using a multiplex immunoassay

(e.g., Meso Scale Discovery).

Reference: This protocol is based on the methodology described in preclinical studies of

NDI-101150.[6]

Protocol 2: Syngeneic Mouse Tumor Model Efficacy Study

Cell Line: Use a suitable murine cancer cell line such as CT26 or EMT-6.

Tumor Implantation: Subcutaneously implant the tumor cells into the flank of

immunocompetent syngeneic mice (e.g., BALB/c for CT26 and EMT-6).

Treatment Initiation: Once tumors become palpable, randomize the mice into treatment and

vehicle control groups.

Dosing: Administer NDI-101150 orally once daily at a predetermined dose (e.g., 75 mg/kg).

Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

Immune Memory Challenge (Optional): For mice that achieve complete tumor regression, re-

challenge them with a subcutaneous injection of the same tumor cells in the opposite flank

after a rest period (e.g., 7 days) without further treatment and monitor for tumor growth.

Reference: This protocol is based on the in vivo studies conducted with NDI-101150.[4][5]
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Caption: NDI-101150 inhibits HPK1, enhancing immune cell activation.
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Caption: Workflow for in vivo efficacy and immune memory studies.
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Caption: Troubleshooting logic for in vitro T-cell activation assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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